molecular formula C10H18O B041293 2-Decyn-1-ol CAS No. 4117-14-0

2-Decyn-1-ol

Cat. No.: B041293
CAS No.: 4117-14-0
M. Wt: 154.25 g/mol
InChI Key: GFLHGTKUCYPXHB-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Decyn-1-ol (CAS: 4117-14-0) is a terminal alkynol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . It is also known as heptylhydroxymethylacetylene or Decynol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Decyn-1-ol typically involves the reaction of 1-decyne with formaldehyde in the presence of a base. The process can be carried out under controlled conditions to ensure the formation of the desired product. For example, lithium and 1,3-diaminopropane can be used to facilitate the reaction, followed by the addition of potassium tert-butoxide and this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced equipment and optimized reaction conditions ensures high yield and purity of the compound. The process typically includes steps such as distillation under reduced pressure to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Decyn-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group, forming compounds such as aldehydes or ketones.

    Reduction: The triple bond in this compound can be reduced to form alkanes or alkenes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

2-Decyn-1-ol is utilized in organic synthesis as a versatile building block. It can participate in several reactions, including:

  • Formation of Phthalocyanines : It has been used to synthesize axially disubstituted silicon phthalocyanines through the reaction with SiPcCl2_2 in the presence of sodium hydride in toluene . This application highlights its role in developing new materials with potential applications in photonic devices.

Toxicity Studies

Research has indicated that this compound can be included in predictive models for assessing the toxicity of organic chemicals to aquatic organisms such as green algae . This aspect is crucial for environmental chemistry and regulatory assessments concerning chemical safety.

Antibacterial Properties

Studies have explored the structural variations of compounds related to this compound to evaluate their antibacterial properties. Research indicates that modifications to the alkyne structure can enhance the efficacy against various bacterial strains . This application is significant for developing new antimicrobial agents.

Polymer Chemistry

This compound serves as a precursor in polymer chemistry, where it can be used to create functionalized polymers with specific properties tailored for applications in coatings, adhesives, and sealants.

Surface Modification

The compound can also be employed for surface modification processes, enhancing the hydrophobic or hydrophilic characteristics of materials. This application is particularly relevant in the development of advanced materials for electronics and biomedical devices.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Organic Synthesis Successful synthesis of silicon phthalocyanines using this compound.
Toxicity Assessment Inclusion in predictive models for toxicity towards green algae.
Antibacterial Research Structural variations improve antibacterial efficacy against pathogens.

Mechanism of Action

The mechanism of action of 2-Decyn-1-ol involves its interaction with various molecular targets and pathways. The triple bond in the compound allows it to participate in a range of chemical reactions, influencing its reactivity and biological activity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interactions with other molecules .

Comparison with Similar Compounds

Physical Properties :

  • Density : 0.855 g/mL
  • Boiling Point : 114–116°C at 6 mmHg
  • Refractive Index : 1.4585
  • Flash Point : >110°C

Comparison with Similar Compounds

Structural Isomers and Alkynols

3-Decyn-1-ol

  • Molecular Formula : C₁₀H₁₈O (same as 2-Decyn-1-ol) .
  • Boiling Point : 130–131°C at 22 mmHg .
  • Density : 0.877 g/mL .
  • Key Difference : The triple bond at position 3 instead of 2 alters reactivity. It is a product of this compound isomerization in basic conditions .

9-Decyn-1-ol

  • Molecular Formula : C₁₀H₁₈O .
  • Key Difference : Terminal alkyne (triple bond at position 9), making it more acidic than this compound. Used in click chemistry for bioconjugation .

2-Octyn-1-ol

  • Molecular Formula : C₈H₁₄O.
  • Key Difference : Shorter carbon chain (C8 vs. C10), leading to lower boiling points and altered solubility.

Unsaturated Alcohols (Non-Alkynols)

2-Decen-1-ol (Z)

  • Molecular Formula : C₁₀H₂₀O .
  • Molecular Weight : 156.27 g/mol .
  • Key Difference: Contains a double bond instead of a triple bond, reducing reactivity and acidity compared to alkynols .

1-Pentanol

  • Molecular Formula : C₅H₁₂O .
  • Role: Saturated alcohol derived from linoleic acid oxidation. Elevated in microwaved crayfish, contrasting with this compound’s presence in boiled samples .

Saturated Alcohols

Dodecan-1-ol

  • Molecular Formula : C₁₂H₂₆O .
  • Key Difference: Fully saturated, longer chain (C12), leading to higher hydrophobicity and boiling points compared to alkynols .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Feature
This compound C₁₀H₁₈O 154.25 114–116 (6 mmHg) 0.855 Internal alkyne
3-Decyn-1-ol C₁₀H₁₈O 154.25 130–131 (22 mmHg) 0.877 Isomer of this compound
9-Decyn-1-ol C₁₀H₁₈O 154.25 Not reported Not reported Terminal alkyne
2-Decen-1-ol (Z) C₁₀H₂₀O 156.27 Not reported Not reported Double bond
Dodecan-1-ol C₁₂H₂₆O 186.34 Not reported Not reported Saturated, long-chain

Research Findings

  • Flavor Chemistry: this compound, alongside 2-Octen-1-ol and 2-nonene-1-ol, enhances meat flavor in crayfish through lipid oxidation .
  • Isomerization : this compound isomerizes to 3-Decyn-1-ol under basic conditions, affecting its stability in synthetic applications .
  • Safety: Alkynols like this compound require careful handling due to flammability risks, though its high flash point (>110°C) reduces immediate hazards .

Biological Activity

2-Decyn-1-ol, a member of the alkynol family, is a compound with significant biological activity. It is known for its diverse applications in pharmaceuticals and its potential therapeutic effects. This article delves into the biological activities associated with this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C₁₀H₁₈O
  • Molecular Weight : 154.25 g/mol
  • CAS Number : 4117-14-0
  • Physical State : Liquid at room temperature
  • Boiling Point : 113 °C at 10 mmHg
  • Specific Gravity : 0.87
  • Refractive Index : 1.46

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for use against various pathogens. A study assessed the antimicrobial efficacy of different extracts containing this compound against standard pathogenic strains, demonstrating significant inhibition of bacterial growth .

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays. The compound demonstrated a significant ability to stabilize human red blood cell membranes, which is indicative of its capacity to mitigate inflammation .

Assay TypePercentage Stabilization (%)
HRBC Membrane Stabilization58.32 - 97.78
Albumin Denaturation Assay43.56 - 86.59

Antioxidant Activity

This compound has also been linked to antioxidant activities. In vitro studies have shown that it can scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as diabetes and cancer .

The biological activities of this compound can be attributed to its chemical structure, which allows it to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial metabolism.
  • Radical Scavenging : Its ability to donate electrons helps neutralize free radicals, reducing oxidative stress.
  • Membrane Stabilization : By stabilizing cellular membranes, it prevents the release of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of extracts containing this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that formulations incorporating this compound could serve as natural preservatives in food and cosmetic products.

Case Study 2: Anti-inflammatory Properties

In another investigation, formulations containing this compound were tested for their anti-inflammatory effects in animal models. Results showed a marked reduction in inflammation markers compared to controls, suggesting potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Decyn-1-ol, and how do reaction conditions affect yield?

  • Methodological Answer : Two primary methods are documented:

  • Formaldehyde and 1-Nonyne : Reacting formaldehyde with 1-nonyne under basic conditions yields this compound with ~93% efficiency. This route favors terminal alkyne activation .
  • 1-Bromoheptane and 2-Propyn-1-ol : Cross-coupling using a palladium catalyst achieves ~96% yield. Temperature control (20–25°C) and inert atmospheres are critical to minimize side reactions .
    Table 1 : Comparison of Synthetic Routes
MethodReactantsConditionsYieldReference
Formaldehyde + 1-NonyneTerminal alkyneBasic, room temp93%
1-Bromoheptane + 2-Propyn-1-olPalladium-catalyzed20–25°C, inert gas96%

Q. What analytical techniques are essential for characterizing this compound purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify alkynyl protons (δ\delta ~2.5 ppm) and hydroxyl groups (δ\delta ~1.5 ppm).
  • IR Spectroscopy : Confirm the -C≡C- stretch (~2100 cm1^{-1}) and -OH stretch (~3300 cm1^{-1}).
  • GC-MS : Quantify purity and detect byproducts (e.g., isomerization to 3-Decyn-1-ol under basic conditions) .
    Reproducibility requires triplicate measurements and inclusion of negative controls (e.g., solvent blanks) .

Advanced Research Questions

Q. How does isomerization of this compound occur, and what mechanistic insights explain this transformation?

  • Methodological Answer : Isomerization to 3-Decyn-1-ol is catalyzed by sodium salts of 1,3-diaminopropane via a propargyl-allenyl intermediate. Kinetic studies show:

  • Activation Energy : ~45 kJ/mol, determined via Arrhenius plots.
  • Rate Dependency : First-order in substrate and second-order in base concentration .
    Computational modeling (DFT) can predict transition states, but experimental validation via 13^{13}C isotopic labeling is recommended to confirm mechanistic pathways .

Q. What strategies mitigate data contradictions in solvent effects on this compound reactivity?

  • Methodological Answer : Contradictions in solvent polarity effects (e.g., THF vs. DMF) arise from competing solvation and hydrogen-bonding interactions. To resolve:

  • Systematic Solvent Screening : Use Kamlet-Taft parameters to correlate solvent polarity with reaction rates.
  • Control Experiments : Repeat studies with deuterated solvents to isolate H-bonding effects.
  • Statistical Validation : Apply ANOVA to assess significance of solvent-driven outliers .

Q. How can computational models predict this compound’s thermodynamic properties in mixed-solvent systems?

  • Methodological Answer : Use the Non-Random Two-Liquid (NRTL) model to estimate activity coefficients in binary/ternary mixtures. Key steps:

  • Parameterization : Fit experimental vapor-liquid equilibrium (VLE) data to derive interaction parameters (α12\alpha_{12}).
  • Validation : Compare predicted vs. experimental Gibbs free energy of mixing (ΔGmix\Delta G_{mix}) for systems like this compound/water/ethanol .
    Table 2 : Example NRTL Parameters for this compound in Ethanol
Component Pairα12\alpha_{12}τ12\tau_{12}τ21\tau_{21}Reference
This compound/Ethanol0.471.20.8

Q. Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Documentation : Record reagent lot numbers, ambient conditions (humidity/temperature), and instrument calibration details .
  • Blinding : Assign sample IDs randomly to avoid bias during data collection .
  • Replication : Perform triplicate runs and validate findings in an independent lab using shared protocols .

Q. What are the pitfalls in interpreting NMR data for this compound, and how can they be avoided?

  • Methodological Answer :

  • Pitfalls : Overlapping peaks (e.g., alkynyl vs. allylic protons) and solvent impurities.
  • Solutions : Use high-field NMR (≥500 MHz), deuterated solvents, and 2D techniques (e.g., HSQC) for unambiguous assignments .

Properties

IUPAC Name

dec-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLHGTKUCYPXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022214
Record name 2-Decyn-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4117-14-0
Record name 2-Decyn-1-ol
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Record name 2-Decyn-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4117-14-0
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Record name 2-DECYN-1-OL
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Retrosynthesis Analysis

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